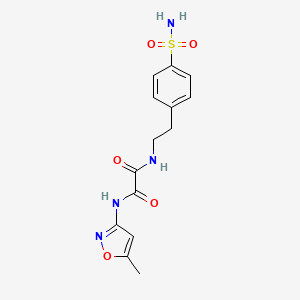

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIFYGRBTYZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide may be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its 5-methylisoxazol-3-yl and 4-sulfamoylphenethyl groups. Below is a comparison with key analogs from the evidence:

Key Observations:

- Sulfamoyl vs. Chloro/Methoxy Groups : The sulfamoyl group in the target compound likely improves water solubility compared to chloro or methoxy substituents, which are more lipophilic .

- Isoxazole vs. Thiazole/Pyridine : The 5-methylisoxazole moiety may offer distinct electronic and steric effects compared to thiazole (in HIV inhibitors) or pyridine (in flavoring agents), influencing target selectivity .

- Metabolic Stability : Sulfonamides (e.g., sulfamoyl) are generally resistant to hydrolysis but may undergo oxidative metabolism, unlike esters or amides in compounds like S336 .

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

- Molecular Formula : C14H16N4O5S

- Molecular Weight : 352.37 g/mol

- CAS Number : 920233-12-1

- SMILES Notation : Cc1cc(NC(=O)C(=O)NCCc2ccc(S(N)(=O)=O)cc2)no1

The compound features a 5-methylisoxazole ring and a sulfamoyl group, which are known to influence its biological activity significantly. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit antimicrobial properties. The structural similarity to existing sulfonamide antibiotics suggests that N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide may also possess similar mechanisms, potentially inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Potential

Studies have shown that derivatives of isoxazole can exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation.

In Vitro Studies

A study conducted on related isoxazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The findings suggested that these compounds could induce cell cycle arrest and apoptosis, indicating their potential as chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy. These studies highlight the potential for this compound to enhance the efficacy of existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.